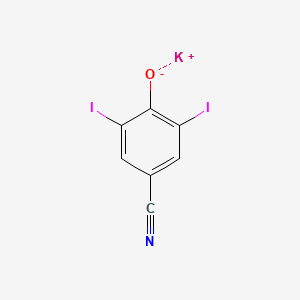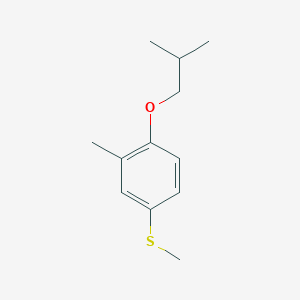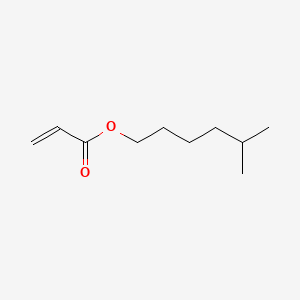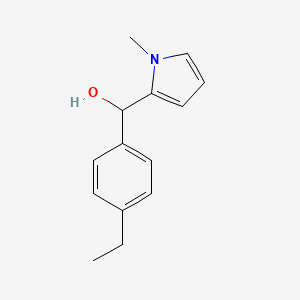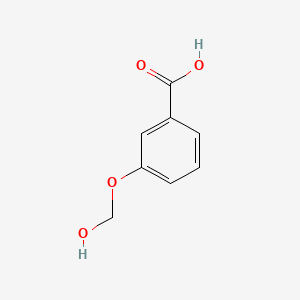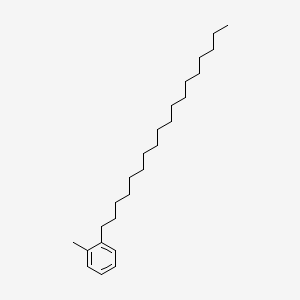
o-(Octadecyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(Octadecyl)toluene is an organic compound characterized by a long alkyl chain attached to a toluene ring. This compound is notable for its hydrophobic properties and is used in various industrial and scientific applications. The presence of the octadecyl group significantly alters the physical and chemical properties of the toluene molecule, making it useful in specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: o-(Octadecyl)toluene can be synthesized through various methods, including the Friedel-Crafts alkylation of toluene with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: o-(Octadecyl)toluene undergoes various chemical reactions, including:
Oxidation: The toluene ring can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form alkylbenzenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylbenzenes.
Substitution: Halogenated toluenes.
Aplicaciones Científicas De Investigación
o-(Octadecyl)toluene is used in various scientific research applications, including:
Chemistry: As a hydrophobic agent in the synthesis of other organic compounds.
Biology: In the study of membrane proteins and lipid interactions.
Medicine: As a component in drug delivery systems due to its hydrophobic nature.
Industry: In the production of lubricants, surfactants, and coatings.
Mecanismo De Acción
The mechanism of action of o-(Octadecyl)toluene involves its interaction with hydrophobic environments. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function. The aromatic ring can participate in π-π interactions, further influencing its behavior in biological systems.
Comparación Con Compuestos Similares
n-Octadecylbenzene: Similar in structure but lacks the methyl group on the aromatic ring.
Octadecylsilane: Used in similar applications but contains a silicon atom instead of a carbon atom in the alkyl chain.
Uniqueness: o-(Octadecyl)toluene is unique due to the presence of both the long alkyl chain and the methyl group on the aromatic ring, which provides distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
94248-04-1 |
|---|---|
Fórmula molecular |
C25H44 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
1-methyl-2-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3 |
Clave InChI |
JJSNBRUUOSMXBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




